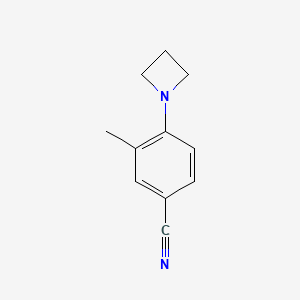

4-(Azetidin-1-yl)-3-methylbenzonitrile

Description

Properties

IUPAC Name |

4-(azetidin-1-yl)-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-7-10(8-12)3-4-11(9)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKHMVCTBIFVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-3-methylbenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the methylbenzonitrile group. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)-3-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: The nitrile group can be reduced to primary amines under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: N-oxides of the azetidine ring.

Reduction: Primary amines derived from the nitrile group.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-(Azetidin-1-yl)-3-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to antibacterial effects . The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzonitrile scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of 4-(Azetidin-1-yl)-3-methylbenzonitrile with analogous compounds:

Key Observations :

- Azetidine vs.

- Substituent Effects: The 3-methyl group in the target compound likely increases lipophilicity relative to polar substituents (e.g., amino groups in ), influencing membrane permeability. Bulkier groups, such as bis(indolyl)methyl in , may hinder solubility but improve receptor affinity through hydrophobic interactions.

Physicochemical Properties

- Solubility : The methyl and azetidine groups in 4-(Azetidin-1-yl)-3-methylbenzonitrile likely confer moderate lipophilicity (clogP ~2.5–3.0), comparable to TVB-3166 (clogP ~4.5) but lower than the highly polar pyrazole derivative in .

- Crystallographic Data : provides bond angles (e.g., C10–C5–C4 = 121.26°) for a thioxo-triazole benzonitrile derivative, suggesting that steric strain in azetidine-containing compounds may alter packing efficiency in solid states .

Biological Activity

4-(Azetidin-1-yl)-3-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 4-(Azetidin-1-yl)-3-methylbenzonitrile

- CAS Number : [insert CAS number if available]

- Molecular Formula : C_{12}H_{12}N_2

The biological activity of 4-(Azetidin-1-yl)-3-methylbenzonitrile is primarily attributed to its interaction with various molecular targets. It is believed to act through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell proliferation and apoptosis.

- Receptor Binding : It may bind to receptors that modulate neurotransmitter release or other signaling pathways, potentially influencing central nervous system functions.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Azetidin-1-yl)-3-methylbenzonitrile exhibit significant antimicrobial properties. In a study evaluating the Minimum Inhibitory Concentration (MIC) against various pathogens, the compound demonstrated notable efficacy against:

- Gram-positive bacteria : Effective against strains like Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 0.25 |

| Escherichia coli | 0.75 |

| Pseudomonas aeruginosa | 1.0 |

Anticancer Activity

Preliminary studies suggest that 4-(Azetidin-1-yl)-3-methylbenzonitrile may possess anticancer properties. It has been tested in vitro against various cancer cell lines, showing:

- Cytotoxicity : Induced apoptosis in cancer cells at concentrations lower than those affecting normal cells.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study tested several derivatives of azetidine compounds, including 4-(Azetidin-1-yl)-3-methylbenzonitrile, revealing that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics . -

Anticancer Research :

In a controlled experiment involving human cancer cell lines, the compound was shown to reduce cell viability significantly after 48 hours of exposure, indicating its potential as a chemotherapeutic agent .

Q & A

Q. How can computational chemistry predict the metabolic fate of 4-(Azetidin-1-yl)-3-methylbenzonitrile in biological systems?

- Methodological Answer : Employ in silico tools like SwissADME or ADMET Predictor™ to simulate cytochrome P450-mediated oxidation and phase II conjugation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Cross-reference with ’s pharmacological studies on structurally related benzimidazoles to hypothesize metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.